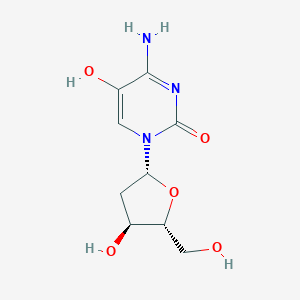

5-Hydroxy-2'-deoxycytidine

説明

Overview of Modified Nucleosides in Genomic Integrity

The fundamental building blocks of DNA and RNA, the nucleosides, are not always the canonical adenine (B156593), guanine, cytosine, thymine, and uracil (B121893). mdpi.com In fact, over 130 different types of post-transcriptionally modified nucleosides have been identified across various RNA species in all domains of life. tandfonline.com These modifications are crucial for maintaining the structural integrity, intracellular localization, and decoding efficiency of RNA. tandfonline.com In DNA, modified nucleosides can arise from both enzymatic processes and chemical reactions, such as damage from reactive oxygen species (ROS). mdpi.com

Genomic integrity relies on the accurate replication and repair of DNA. mdpi.com The presence of modified nucleosides can compromise this stability. mdpi.com For instance, an imbalance in the pool of deoxynucleotide triphosphates (dNTPs) can lead to the incorrect incorporation of nucleotides by DNA polymerase, causing frameshift mutations. mdpi.com Cells possess "sanitizing enzymes" that typically prevent the incorporation of non-canonical nucleotides by hydrolyzing their triphosphate forms. mdpi.com However, in environments with high levels of ROS, DNA polymerase may not be able to distinguish between canonical and oxidized nucleotides, leading to replication errors. mdpi.com Both chemically and enzymatically modified nucleotides, if not properly repaired, can contribute to cellular aging. mdpi.com

Some of the most common and studied DNA lesions include those resulting from oxidative damage, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), 5-hydroxy-2'-deoxyuridine (B1206715) (5-HOdU), and 5-hydroxy-2'-deoxycytidine (5-HOdC). oup.com These modifications can be mutagenic during DNA replication. oup.com For example, 8-oxo-dG is known to cause G-T transversions. oup.com The study of these modified nucleosides is essential for understanding the mechanisms of mutagenesis, carcinogenesis, and cellular aging. mdpi.compnas.org

| Common Modified Nucleoside | Precursor | Consequence of Presence in DNA |

| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | 2'-deoxyguanosine (B1662781) | Can lead to G-T transversions. oup.com |

| 5-hydroxy-2'-deoxyuridine (5-HOdU) | 2'-deoxycytidine (B1670253) (via oxidative deamination) | Causes C→T transition mutations. oup.com |

| This compound (5-HOdC) | 2'-deoxycytidine | Can cause C→T transitions, though at a lower frequency than 5-HOdU. oup.com |

| 5-methyl-2'-deoxycytidine (B118692) (5-mdC) | 2'-deoxycytidine | Involved in epigenetic regulation. researchgate.net |

| 5-hydroxymethyl-2'-deoxycytidine (5-hmC) | 5-methyl-2'-deoxycytidine | An intermediate in DNA demethylation pathways. nih.gov |

Significance of this compound as a Deoxycytidine Derivative in Biological Systems

This compound (5-OHdC) is a significant derivative of 2'-deoxycytidine that arises primarily from oxidative DNA damage. nih.govresearchgate.net Reactive oxygen species can transform 2'-deoxycytidine into 5-OHdC through a one-electron oxidation followed by the attack of water on the resulting radical cation. nih.gov It can also be formed via the dehydration of another oxidation product, 5,6-dihydroxy-2'-deoxycytidine. nih.gov

The presence of 5-OHdC in DNA is a marker of oxidative stress and has several biological implications. nih.gov It is considered a premutagenic lesion because it can be miscoded by some replicative DNA polymerases, leading to mutations. nih.gov Specifically, while it can form a stable Watson-Crick base pair with guanine, it has been shown to misincorporate adenine opposite it at a rate five times higher than that for unmodified deoxycytidine. nih.gov This can lead to C→T transition mutations, although at a lower frequency than its deamination product, 5-hydroxy-2'-deoxyuridine (5-OHdU). oup.com

The cellular response to 5-OHdC involves DNA repair mechanisms. DNA glycosylases can recognize and excise the 5-hydroxycytosine (B44430) base, leaving an abasic site that is then further processed by the base excision repair pathway. nih.gov For this to occur, the 5-hydroxycytosine base must be flipped out of the DNA helix to enter the enzyme's active site. nih.gov Studies have shown that the presence of a 5-OHdC lesion is highly destabilizing to the DNA duplex, which may facilitate this extrahelical flipping. nih.gov

Beyond its role as a DNA damage product, 5-OHdC and its analogs are subjects of research for their potential applications. ontosight.aiontosight.ai Due to their ability to interfere with DNA replication and repair, they are being investigated as potential chemotherapeutic agents for cancer treatment. ontosight.aiontosight.ai They also serve as valuable tools in molecular biology for studying the mechanisms of DNA replication, repair, and mutagenesis. ontosight.ai Furthermore, given that modifications to cytosine are central to epigenetics, research into compounds like 5-OHdC can provide insights into epigenetic regulation and its dysregulation in diseases. ontosight.aiontosight.ai

| Property | Description |

| Formation | Arises from the oxidation of 2'-deoxycytidine by reactive oxygen species. nih.gov |

| Biological Significance | A marker of oxidative DNA damage and a premutagenic lesion. nih.gov |

| Mutagenic Potential | Can cause C→T transitions due to mispairing with adenine. oup.comnih.gov |

| Repair Mechanism | Repaired by DNA glycosylases through the base excision repair pathway. nih.gov |

| Structural Impact on DNA | Destabilizes the DNA duplex, which may aid in its recognition by repair enzymes. nih.gov |

| Research Applications | Studied for potential use in cancer therapy and as a tool in molecular biology and epigenetics research. ontosight.aiontosight.ai |

Historical Context of this compound Discovery and Initial Characterization in Nucleic Acid Research

The study of oxidatively damaged DNA bases, including this compound, gained momentum as researchers sought to understand the impact of endogenous and environmental mutagens on genomic stability. Initial research focused on identifying the various products formed when DNA is exposed to oxidizing agents.

A significant step in the characterization of 5-OHdC was the development of sensitive detection methods. One classic and effective technique is high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection. mdpi.compnas.org This allowed for the separation and quantification of modified nucleosides from enzymatically digested DNA. pnas.org Early studies using these methods successfully identified 5-OHdC as a major product of oxidative DNA damage, alongside other modified bases like 5-hydroxy-2'-deoxyuridine (5-OHdU) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). pnas.org

These initial characterization studies revealed that 5-OHdC is present in commercially available calf thymus DNA and that its levels increase substantially upon exposure to various oxidizing agents, including ionizing radiation, hydrogen peroxide, and near-UV light. pnas.org Furthermore, research established the presence of 5-OHdC as a steady-state product in freshly extracted DNA from rat tissues, with notable levels found in the liver, kidney, and brain. pnas.org These findings underscored the physiological relevance of this lesion and its potential link to spontaneous mutagenesis, cancer, and aging. pnas.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-8-5(15)2-12(9(16)11-8)7-1-4(14)6(3-13)17-7/h2,4,6-7,13-15H,1,3H2,(H2,10,11,16)/t4-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZJTNZSBMVFSU-UBKIQSJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966652 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52278-77-0 | |

| Record name | 5-Hydroxy-2′-deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52278-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052278770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-DEOXY-5-HYDROXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JHE7FC4BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Cellular Origin of 5 Hydroxy 2 Deoxycytidine

Biogenesis via Oxidative Stress and Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), are highly reactive molecules generated during normal metabolic processes and in response to environmental stressors. These species can indiscriminately attack DNA bases, leading to a cascade of oxidative products.

The transformation of 2'-deoxycytidine (B1670253) to 5-Hydroxy-2'-deoxycytidine is a hallmark of oxidative DNA damage. The hydroxyl radical, one of the most potent ROS, readily reacts with the cytosine base of 2'-deoxycytidine. This interaction initiates a series of chemical events that result in the hydroxylation of the C5 position of the pyrimidine (B1678525) ring, yielding this compound. Studies have shown that exposure of DNA to ionizing radiation or Fenton-like reagents, which generate hydroxyl radicals, leads to a significant increase in the levels of this compound. nih.govnih.gov

An alternative pathway to the formation of this compound involves a one-electron (1e−) oxidation of the 2'-deoxycytidine base. nih.gov This process generates a cytosine radical cation. Subsequent hydration of this highly reactive intermediate, followed by the addition of molecular oxygen, leads to the formation of a transient 6-hydroxy-5,6-dihydrocytos-5-yl radical. This radical is then converted to 5,6-dihydroxy-5,6-dihydro-2'-deoxycytidine. The final step in this pathway is the dehydration of this glycol intermediate to yield the more stable this compound. nih.gov

This compound can also be formed from the dehydration of other cytosine oxidation products, most notably 5,6-dihydroxy-2'-deoxycytidine (cytosine glycol). nih.gov This glycol is a primary product of the reaction of hydroxyl radicals with 2'-deoxycytidine. While 5,6-dihydroxy-2'-deoxycytidine is itself a form of DNA damage, it is relatively unstable and can readily lose a water molecule to form the more stable this compound. nih.gov This dehydration reaction underscores the complex interplay between different oxidative lesions within the DNA.

The relative abundance of various cytosine oxidation products can vary depending on the specific ROS and the experimental conditions. The following table illustrates the yields of different cytosine modifications in calf thymus DNA exposed to ionizing radiation.

| Cytosine Oxidation Product | Relative Yield |

| 5-hydroxyhydantoin | Highest |

| 5-hydroxyuracil | > |

| 5-hydroxycytosine (B44430) | > |

| 5,6-dihydroxy-5,6-dihydrouracil | > |

| 1-carbamoyl-4,5-dihydroxy-2-oxoimidazolidine | Lowest |

| Data from a study on calf thymus DNA exposed to ionizing radiation in an aerated aqueous solution. nih.govacs.org |

Metabolic Interconversion Pathways with Related Modified Nucleosides

Once formed, this compound can undergo further metabolic transformations within the cell, leading to the formation of other modified nucleosides. These interconversions are a critical aspect of the cellular response to oxidative DNA damage.

A significant metabolic fate of this compound is its deamination to 5-Hydroxy-2'-deoxyuridine (B1206715). nih.gov This reaction involves the removal of the amino group from the C4 position of the cytosine ring, converting it into a uracil (B121893) derivative. This conversion can occur both spontaneously and enzymatically. The resulting 5-Hydroxy-2'-deoxyuridine is another form of DNA damage with its own mutagenic potential. The deamination of this compound is a key step in the broader cascade of cytosine oxidation products and contributes to the complexity of DNA damage profiles in cells under oxidative stress. nih.gov

This compound is a central intermediate in the complex cascade of cytosine oxidation in DNA. Its formation from 2'-deoxycytidine via direct oxidation or through the dehydration of cytosine glycols, and its subsequent deamination to 5-Hydroxy-2'-deoxyuridine, highlight its pivotal role. nih.gov The presence and relative levels of these various oxidized pyrimidines can serve as biomarkers of oxidative stress and provide insights into the specific types of DNA damage incurred by a cell. nih.gov Understanding this cascade is crucial for elucidating the mechanisms of mutagenesis and carcinogenesis associated with oxidative stress.

The steady-state levels of this compound and related oxidative DNA damage products have been quantified in various rat tissues, as shown in the table below.

| Oxidative DNA Damage Product | Liver (fmol/µg DNA) | Kidney (fmol/µg DNA) | Brain (fmol/µg DNA) |

| This compound | ~10 | ~10 | 22 |

| 5,6-dihydroxy-5,6-dihydro-2'-deoxyuridine (B217980) | ~10 | ~10 | Not specified |

| 5-hydroxy-2'-deoxyuridine | <0.5 | <0.5 | Not specified |

| 8-oxo-7,8-dihydro-2'-deoxyguanosine | Generally lower than this compound | Generally lower than this compound | Generally lower than this compound |

| Data from analysis of freshly extracted rat tissues. nih.gov |

Biological Roles and Molecular Mechanisms of 5 Hydroxy 2 Deoxycytidine

Involvement in DNA Repair Pathways and Genomic Maintenance

5-Hydroxy-2'-deoxycytidine (5-OHdC) is a significant product of oxidative DNA damage, arising from the exposure of 2'-deoxycytidine (B1670253) to reactive oxygen species (ROS). nih.govnih.govnih.gov Its presence in the genome is a threat to genetic stability due to its potential to be miscoded by some DNA polymerases, leading to C:G → T:A transition mutations. nih.govnih.gov To counteract this threat, cells have evolved specific repair mechanisms, primarily the Base Excision Repair (BER) pathway, to recognize and remove this lesion. nih.gov

The Base Excision Repair (BER) pathway is the principal cellular mechanism for correcting small, non-helix-distorting base lesions like 5-OHdC. wikipedia.org The process is initiated by DNA glycosylases, enzymes that recognize and excise the damaged base. wikipedia.orgnih.gov The recognition of 5-OHdC by these enzymes is facilitated by the structural and thermodynamic instability that the lesion imparts to the DNA duplex. nih.gov

Research has shown that a 5-OHdC paired with a 2'-deoxyguanosine (B1662781) is highly destabilizing to the DNA double helix. nih.gov This instability is thought to lower the energy barrier required for the damaged base to flip out of the helical stack and into the active site of a DNA glycosylase. nih.govnih.gov This "extrahelical" positioning is a critical step for the enzyme to access the lesion and catalyze its removal. nih.govnih.gov This thermodynamic destabilization may serve as a key recognition signal for the repair machinery, allowing DNA glycosylases to efficiently identify the site of damage within the vast expanse of the genome. nih.gov

Uracil (B121893) DNA N-Glycosylase (UDG) is a key enzyme in the BER pathway, responsible for removing uracil from DNA that arises from cytosine deamination or dUMP misincorporation. nih.govwikipedia.org However, studies have demonstrated that UDG does not act on 5-OHdC. Even when present in great excess, UDG shows no enzymatic activity towards 5-OHdC. nih.gov This specificity is noteworthy, especially as UDG is capable of excising the related oxidized pyrimidine (B1678525), 5-hydroxy-2'-deoxyuridine (B1206715) (5-OHdU), which is a deamination product of 5-OHdC. nih.govnih.gov The inability of UDG to process 5-OHdC underscores the high substrate specificity of DNA glycosylases and highlights the need for other specific enzymes to handle this particular type of DNA damage.

Escherichia coli Endonuclease III (also known as Nth protein) is a DNA glycosylase that recognizes and excises a wide range of oxidized and ring-fragmented pyrimidines. acs.orgnih.gov Research has definitively identified 5-OHdC as a substrate for this enzyme. nih.govacs.org Endonuclease III efficiently removes 5-OHdC from DNA. nih.gov Kinetic studies have been performed to quantify the efficiency of this repair process. When compared to other oxidized cytosine lesions, Endonuclease III repairs 5-OHdC with greater efficiency than 5-hydroxy-2'-deoxyuridine (5-ohU), but less efficiently than 5,6-dihydroxy-5,6-dihydro-2'-deoxyuridine (B217980) (uracil glycol or Ug). acs.orgnih.gov

| Substrate | Vmax (fmol/min/pmol enzyme) | Km (nM) | Vmax/Km |

|---|---|---|---|

| This compound (5-ohC) | 150 | 1.5 | 100 |

| 5-hydroxy-2'-deoxyuridine (5-ohU) | 3.8 | 1.0 | 3.8 |

| Uracil glycol (Ug) | 1600 | 1.3 | 1200 |

Data adapted from kinetic analyses of E. coli Endonuclease III activity on site-specifically modified 40-mer oligonucleotides. acs.orgnih.gov

Formamidopyrimidine DNA N-Glycosylase (FPG), also known as 8-oxoguanine DNA glycosylase or MutM in E. coli, is another crucial bifunctional DNA glycosylase in the BER pathway. nih.govwikipedia.orgnih.gov While its primary substrates are oxidized purines like 8-oxoguanine, FPG also recognizes and removes a selection of oxidized pyrimidines. abclonal.comneb.com Studies have confirmed that 5-OHdC is a substrate for FPG. nih.gov However, the efficiency of 5-OHdC removal by FPG is lower than that of Endonuclease III. nih.gov Both enzymes exhibit slightly greater efficiency in removing 5-OHdC compared to 5-OHdU. nih.gov

| Enzyme | Activity on 5-OHdC | Relative Efficiency |

|---|---|---|

| Uracil DNA N-Glycosylase (UDG) | No | N/A |

| E. coli Endonuclease III | Yes | High |

| Formamidopyrimidine DNA N-Glycosylase (FPG) | Yes | Moderate (Lower than Endonuclease III) |

Summary of the substrate specificity of key Base Excision Repair glycosylases for 5-OHdC. nih.gov

The removal of 5-OHdC by Endonuclease III and FPG is accomplished through their bifunctional nature, possessing both N-glycosylase and AP-lyase activities. nih.govneb.com The N-glycosylase function catalyzes the hydrolysis of the N-glycosidic bond that links the damaged base to the deoxyribose sugar of the DNA backbone. nih.govnih.gov This cleavage releases the 5-hydroxycytosine (B44430) base and creates an apurinic/apyrimidinic (AP) site, also known as an abasic site. nih.govnih.gov

Following the creation of the AP site, the associated AP-lyase activity of these enzymes cleaves the phosphodiester backbone. However, they do so via different mechanisms:

Endonuclease III acts via a N-glycosylase/β-elimination reaction. nih.gov

FPG employs a N-glycosylase/β,δ-elimination reaction. nih.gov

These reactions result in a single-strand break in the DNA at the site of the lesion. nih.gov The resulting gap is then processed by other BER enzymes, such as AP-endonuclease, DNA polymerase, and DNA ligase, to insert the correct nucleotide and restore the integrity of the DNA strand. nih.gov The formation of an abasic site is a critical intermediate step in the BER pathway, common to the repair of many types of base damage. nih.govresearchgate.net

Impact on Genomic Integrity and Cellular Responses to Oxidative Damage

The formation of 5-OHdC is a direct consequence of oxidative stress, where cellular DNA is damaged by reactive oxygen species generated during normal metabolic processes or through exposure to exogenous agents like ionizing radiation. nih.govnih.gov As a major product of this damage, 5-OHdC poses a significant threat to genomic integrity. nih.govnih.gov If left unrepaired, the lesion can interfere with DNA replication, potentially leading to mutations. nih.govnih.gov

The presence of 5-OHdC can cause replicative DNA polymerases to misincorporate adenine (B156593) opposite the lesion, resulting in C:G to T:A transition mutations. nih.gov The accumulation of such mutations can contribute to cellular dysfunction, aging, and the development of cancer. nih.gov Therefore, the efficient removal of 5-OHdC via the BER pathway is critical for maintaining genomic stability and preventing the cytotoxic and mutagenic consequences of oxidative DNA damage. nih.gov The cellular response to oxidative damage involves the coordinated action of these repair enzymes to locate and excise lesions like 5-OHdC, thereby safeguarding the genetic information encoded in the DNA. nih.gov

Interference with DNA Replication and Repair Processes

This compound (5-OH-dC) is a significant form of DNA damage resulting from the oxidation of 2'-deoxycytidine, often caused by reactive oxygen species. nih.govnih.gov Its presence in the DNA template can interfere with the fidelity of DNA replication and trigger specific repair pathways.

During DNA replication, 5-OH-dC is a promutagenic lesion. nih.gov While it does not grossly distort the DNA double helix, its chemical properties can lead to miscoding by some DNA polymerases. nih.govwikipedia.org The instability of the 5-OH-dC lesion within the active site of replicative polymerases is a key factor in its miscoding potential. wikipedia.org Studies have shown that this instability can lead to the incorrect insertion of adenine opposite the lesion during synthesis. wikipedia.orgresearchgate.net

The cellular response to this type of damage involves specific DNA repair mechanisms, primarily base excision repair (BER). The repair process is initiated by DNA glycosylases, enzymes that recognize and remove the damaged base. nih.govnih.gov For a DNA glycosylase to act on 5-OH-dC, the damaged base must be flipped out of the DNA helix (a process known as base flipping) and into the enzyme's active site. nih.govnih.gov The presence of 5-OH-dC significantly destabilizes the local DNA structure. nih.govnih.gov This destabilization is thought to lower the energy barrier required for base flipping, potentially serving as a thermodynamic signal that aids the repair enzyme in identifying the lesion. nih.gov Once the 5-OH-dC base is excised, an apurinic/apyrimidinic (AP) or abasic site is created, which is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence. nih.govnih.gov

| Process | Effect of this compound | Key Molecular Finding |

|---|---|---|

| DNA Replication | Causes miscoding by some replicative DNA polymerases. nih.govnih.gov | Can lead to the misincorporation of adenine opposite the lesion. wikipedia.orgresearchgate.net |

| DNA Repair | Recognized and removed by DNA glycosylases via the Base Excision Repair (BER) pathway. nih.govnih.gov | The lesion destabilizes the DNA duplex, which may facilitate its recognition and removal by repair enzymes that require the base to be extrahelical. nih.gov |

Perturbation of Genetic Information Integrity within Cellular Contexts

The formation of this compound within the genome represents a direct threat to the integrity of genetic information. As a promutagenic lesion, it can lead to stable, heritable changes in the DNA sequence if not properly repaired before the next round of DNA replication. nih.gov

The primary mechanism by which 5-OH-dC perturbs genetic integrity is through the introduction of point mutations. The oxidation of cytosine to 5-hydroxycytosine is specifically associated with an increased rate of C-to-T transition mutations, as well as some C-to-G transversions. wikipedia.org This occurs because the altered base can be misread by DNA polymerase during replication, leading to the insertion of an incorrect nucleotide in the newly synthesized strand. nih.govwikipedia.org Furthermore, 5-OH-dC can deaminate to form 5-hydroxy-2'-deoxyuridine, another lesion that contributes to its mutagenic profile. nih.govresearchgate.net

Despite its clear mutagenic potential, studies have suggested that 5-OH-dC may not be highly genotoxic in certain contexts. For instance, mammalian cells have been shown to tolerate levels of this lesion at concentrations 20 times higher than baseline levels without showing negative effects on cell growth. researchgate.net In experiments with L1210 mouse leukemia cells, the incorporation of 43 lesions of 5-OH-dC per 100,000 deoxycytidine residues was found to be non-toxic. researchgate.net This suggests that cells possess efficient mechanisms to tolerate or repair this type of damage, mitigating its potential for causing cell death. The primary threat of 5-OH-dC, therefore, lies more in its ability to corrupt the genetic code rather than its cytotoxicity. researchgate.net

| Aspect of Genetic Integrity | Impact of this compound | Specific Research Finding |

|---|---|---|

| Mutagenesis | Potential promutagenic lesion. nih.gov | Associated with an increased frequency of C-to-T transitions and C-to-G transversions. wikipedia.org |

| Genotoxicity | Considered not highly genotoxic in some cellular models. researchgate.net | Mammalian cells can tolerate levels of nuclear 5-OH-dCyd that are 20-fold above baseline without adverse effects on cell growth. researchgate.net |

| DNA Stability | The presence of a 5-OH-dC•dG base pair is highly destabilizing to the DNA duplex. nih.govnih.gov | This destabilization is a key feature that distinguishes it from normal DNA bases and aids in its recognition by repair machinery. nih.gov |

Epigenetic Significance of 5 Hydroxy 2 Deoxycytidine

Relationship to 5-Hydroxymethylcytosine (B124674) (5-hmC) as an Epigenetic Mark

5-hydroxy-2'-deoxycytidine is the deoxyribonucleoside of the base 5-hydroxymethylcytosine (5-hmC). In the context of DNA, 5-hmC is generated through the oxidation of 5-methylcytosine (B146107) (5-mC), a well-established epigenetic modification. nih.gov This conversion is a critical step in understanding the dynamic nature of DNA methylation and its role in gene regulation.

DNA methylation is not a permanent mark; it can be actively removed. The discovery of the Ten-Eleven Translocation (TET) family of enzymes revealed a major pathway for active DNA demethylation. nih.gov This process begins with the oxidation of 5-mC to 5-hmC, catalyzed by TET proteins. nih.govkarger.com While 5-hmC is an intermediate in the pathway that can ultimately lead to the restoration of an unmodified cytosine, it is also recognized as a distinct epigenetic entity. nih.govresearchgate.net The demethylation process can proceed through further oxidation steps or via a replication-dependent passive dilution mechanism. nih.govnih.gov

The presence of 5-hmC is not random; it is enriched in specific genomic regions and is associated with active gene expression. researchgate.netnih.gov Unlike 5-mC, which is often found in gene promoters and associated with gene silencing, 5-hmC is more abundant in gene bodies and enhancers. researchgate.net Its presence is positively correlated with transcription levels, suggesting a role in promoting or maintaining gene activity. researchgate.netnih.gov

The dynamic regulation of 5-hmC is crucial for various biological processes. It plays a significant role in cell differentiation, embryonic development, and neuronal function. nih.govnih.gov For instance, high levels of 5-hmC are found in embryonic stem cells and brain tissue. nih.gov During differentiation, the levels and distribution of 5-hmC change, which is associated with alterations in gene expression patterns that define cell lineages. nih.govnih.gov Declining levels of TET enzymes and, consequently, 5-hmC during differentiation are linked to the silencing of pluripotency-related genes. nih.gov

Position within the Iterative Oxidation Pathway of 5-Methylcytosine

5-hmC is the first product in a multi-step oxidation pathway that begins with 5-mC. This iterative process, mediated by the TET enzymes, progressively modifies the methyl group of 5-mC, leading to different oxidized methylcytosines. nih.govnih.gov

The TET family of enzymes, which includes TET1, TET2, and TET3, are Fe(II)- and 2-oxoglutarate-dependent dioxygenases. karger.comnih.gov They catalyze the sequential oxidation of 5-mC. karger.com The first step is the conversion of 5-mC to 5-hmC. nih.gov TET enzymes can then further oxidize 5-hmC in a stepwise manner. karger.comnih.gov The activity of TET enzymes is critical for establishing and maintaining the landscape of these modified cytosines in the genome. nih.gov

Following the formation of 5-hmC, TET enzymes can catalyze its further oxidation to 5-formylcytosine (B1664653) (5-fC) and then to 5-carboxylcytosine (5-caC). nih.govepigenie.comepigenie.com These subsequent modifications are also considered intermediates in the active DNA demethylation pathway. nih.gov Both 5-fC and 5-caC can be recognized and excised by Thymine DNA Glycosylase (TDG), followed by the base excision repair (BER) pathway, which ultimately replaces the modified base with an unmodified cytosine. nih.govnih.gov This completes the cycle of active demethylation. taylorandfrancis.com

Tissue-Specific Distribution and Dynamic Regulation of Related Modifications

The levels of 5-hmC and its oxidized derivatives are not uniform across all tissues and cell types; they exhibit significant tissue-specific distribution. ed.ac.uknih.gov This variability highlights the specialized roles of these modifications in different biological contexts.

Global levels of 5-hmC are highly variable among different human tissues. ed.ac.uk For example, the brain, liver, and kidney have been shown to contain high percentages of 5-hmC, while tissues like the lung, heart, and placenta have significantly lower levels. nih.govplos.org This tissue-specific distribution suggests that the regulation and function of 5-hmC are tailored to the specific needs of different organs. ed.ac.uk Interestingly, the global content of 5-hmC does not necessarily correlate with the global content of 5-mC. ed.ac.uk

The dynamic regulation of these modifications is evident during development and in disease states. For instance, a decrease in global 5-hmC levels has been observed as a hallmark of some cancers, including melanoma. nih.gov This loss of 5-hmC is often linked to the downregulation of TET enzymes. nih.gov The distribution of 5-hmC is also dynamically regulated within specific genomic regions, such as gene bodies and regulatory elements, and these patterns are also tissue-specific. researchgate.net The absolute levels of 5-hmC for a particular gene are primarily determined by the tissue type, with gene expression levels having a secondary influence. ed.ac.uk

Correlation of 5-Hydroxymethyl-2'-deoxycytidine Levels with Cell Proliferation

However, studies also indicate that the proliferation rate alone is not the sole determinant of 5hmC levels in cancerous cell lines. researchgate.net Different types of malignant cells exhibit distinct epigenetic profiles, suggesting that other factors, such as the expression of the Ten-Eleven Translocation (TET) enzymes that generate 5hmC, play a crucial role. researchgate.net For instance, a positive correlation has been observed between the mRNA expression level of the TET1 gene and 5hmC levels in various malignant cell lines. researchgate.net

Conversely, direct administration of 5hmC has been shown to inhibit the proliferation of specific cancer cell lines. nih.gov This anti-proliferative effect is particularly evident in cells that express deoxycytidine kinase (DCK) and deoxycytidine deaminase (DCTD), enzymes that metabolize 5hmC into compounds that can induce DNA damage and cell cycle arrest. nih.gov The sensitivity of cancer cells to 5hmC varies significantly, as demonstrated by the wide range of half-maximal inhibitory concentrations (IC50) across different cell lines. nih.gov

Table 1: Inhibitory Effect of this compound (5hmdC) on Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 of 5hmdC (μmol/L) |

| SEM | Acute Lymphoblastic Leukemia | < 50 |

| Raji | B Lymphoblastoid | < 50 |

| MDA-MB-231 | Breast Cancer | > 50 (Not sensitive) |

This table is based on data indicating that cell lines like SEM and Raji are strongly inhibited by 5hmdC, while others are not, highlighting differential sensitivity. nih.gov

Implications in Neurodevelopment and Disease Pathogenesis

5-hydroxymethyl-2'-deoxycytidine is a crucial epigenetic marker in the central nervous system, where it is highly enriched and plays a vital role in normal brain development and function. frontiersin.orgfrontiersin.org Unlike in proliferating cancer cells, 5hmC levels are abundant in the brain, particularly in Purkinje neurons of the cerebellum. frontiersin.org Research has shown a significant increase in 5hmC levels during the maturation of the human cerebellum from the fetal stage to adulthood, underscoring its importance in neurodevelopment. frontiersin.orgnih.gov This modification is not merely an intermediate in the DNA demethylation process but acts as a stable epigenetic mark that influences gene expression necessary for neuronal differentiation and function. frontiersin.orgnih.gov As neural progenitor cells develop into mature neurons, 5hmC levels rise, contributing to the establishment of stable gene expression patterns. frontiersin.org

The dysregulation of 5hmC patterns is critically implicated in the pathogenesis of numerous neurodevelopmental disorders (NDDs) and neurological diseases. nih.govbohrium.comcambridge.org Alterations in 5hmC levels have been linked to conditions such as Autism Spectrum Disorder (ASD), Rett syndrome, intellectual disability (ID), and schizophrenia. frontiersin.orgnih.govbohrium.comcambridge.org Studies in animal models show that prenatal environmental stressors can alter 5hmC levels in offspring, leading to NDD-associated symptoms like impaired social behavior and cognitive deficits. bohrium.comcambridge.org

In humans, specific genes associated with NDDs have been found to have aberrant 5hmC modifications. bohrium.comcambridge.org This suggests that the misregulation of this epigenetic mark plays a significant role in the pathology of these conditions. bohrium.comcambridge.org The disruption of 5hmC-mediated pathways, which are essential for proper gene regulation, is a key factor in the development of these disorders. nih.govcambridge.org Furthermore, dysregulation of TET enzymes and 5hmC is also observed in neurodegenerative diseases such as Alzheimer's disease, indicating a broader role for this epigenetic mark in maintaining neuronal health throughout life. frontiersin.org

Table 2: Genes with Altered 5-Hydroxymethyl-2'-deoxycytidine (5hmC) in Neurodevelopmental Disorders

| Gene | Associated Disorder(s) |

| GAD1 | Autism Spectrum Disorder (ASD) |

| RELN | Autism Spectrum Disorder (ASD) |

| FMR1 | Fragile X Syndrome |

| EN-2 | Autism Spectrum Disorder (ASD) |

This table summarizes findings from human studies linking altered 5hmC levels in specific genes to the pathogenesis of various neurodevelopmental disorders. bohrium.comcambridge.org

Interactions with Dna Replication and Structural Consequences

Incorporation into DNA by DNA Polymerases: Fidelity and Specificity

The incorporation of nucleotides into a growing DNA strand is a highly regulated process governed by the fidelity and specificity of DNA polymerases. These enzymes exhibit a strong preference for selecting the correct deoxyribonucleotide triphosphate (dNTP) that is complementary to the template strand, a process guided by Watson-Crick base-pairing rules. High-fidelity DNA polymerases have mechanisms to discriminate against incorrect nucleotides, which involves a conformational change in the enzyme upon binding the correct dNTP, aligning the reactive groups for catalysis. An incorrectly paired nucleotide does not induce this optimal conformation, which slows down the rate of incorporation and provides an opportunity for the incorrect nucleotide to dissociate.

However, the presence of modified bases such as 5-Hydroxy-2'-deoxycytidine (5-HO-dC) can challenge the fidelity of this process. Some replicative DNA polymerases have been shown to miscode when encountering 5-HO-dC in the template strand, indicating that the modification can be accepted and incorporated into DNA. nih.govnih.gov In contrast, error-prone polymerases capable of translesion synthesis may handle the lesion differently. nih.govnih.gov The ability of a polymerase to incorporate modified nucleotides can be influenced by the specific type of polymerase and the nature of the modification. Studies on various modified pyrimidine (B1678525) nucleotides have shown that they can serve as substrates for DNA polymerases in processes like PCR, allowing for the synthesis of modified DNA. rsc.org The specificity of a polymerase for each incoming nucleotide is structurally defined by the base-pairing rules, but the subtle energy differences between correct and incorrect pairs are not solely sufficient to explain the high fidelity observed in replication. nih.gov Kinetic proofreading mechanisms, which slow the reaction rate for incorrect pairings, and structural safeguards, like steric exclusion by specific amino acid residues, play crucial roles. stackexchange.com

Base Pairing Properties and Sequence Context Effects during Replication

The base pairing properties of 5-HO-dC are a primary determinant of its behavior during DNA replication. While it can pair with guanine (dG), its potential to exist in different tautomeric forms allows for mispairing with adenine (B156593) (dA), leading to C→T transition mutations. researchgate.net This miscoding potential is not uniform and has been shown to be dependent on the surrounding sequence context. nih.govnih.gov The local DNA environment can influence the stability and conformation of the lesion, thereby affecting how the replication machinery interprets it. In vitro replication studies have confirmed that the presence of a 5-HO-dC residue in a template strand can lead to replication errors, establishing the compound as a potential promutagenic lesion. nih.gov

Specificity of Nucleotide Incorporation Opposite 5-Hydroxypyrimidines in DNA Templates

The specificity of nucleotide incorporation opposite 5-hydroxypyrimidines like 5-HO-dC is compromised compared to their unmodified counterparts. The introduction of the 5-hydroxy group alters the electronic and structural properties of the cytosine base, primarily by enabling tautomeric shifts. The minor imino tautomer of 5-HO-dC is structurally analogous to thymidine and can form a stable base pair with adenine. researchgate.net This tautomeric ambiguity is believed to be the molecular basis for the C→T transitions observed. DNA polymerase ι, a specialized polymerase involved in translesion synthesis, is known to utilize alternative base pairing geometries like Hoogsteen base pairing, which may influence its handling of modified bases. nih.govutmb.edu The active site of a polymerase and its ability to accommodate non-canonical base pairs are critical factors in determining which nucleotide gets incorporated opposite a lesion like 5-HO-dC.

Thermodynamic Effects on DNA Duplex Stability

Destabilization of DNA Duplexes by this compound Lesions

The 5-HO-dC lesion is highly destabilizing to the DNA duplex. nih.govnih.gov Thermodynamic analysis comparing a DNA duplex containing a 5-HO-dC•dG pair with an unmodified C•G pair reveals a substantial loss of stability for the modified duplex. This is reflected in a lower melting temperature (TM) and a less favorable free energy of formation (ΔG°). For instance, the change in melting temperature (ΔTM) can be significant, indicating a disruption of the cooperative melting transition of the DNA. The magnitude of this destabilization is considerable, even when compared to other destabilizing features like a C•C mismatch. nih.gov

| Duplex | Description | TM (°C) | ΔH° (kcal·mol-1) | ΔG°37 (kcal·mol-1) | ΔΔG°37 (kcal·mol-1) |

|---|---|---|---|---|---|

| ODN-3 | Unmodified (C•G) | 31.1 | -64 | -7.3 | - |

| ODN-4 | Modified (HO-dC•dG) | 15.8 | -28 | -2.9 | +4.4 |

| ODN-5 | Mismatch (dC•dC) | ~8 | -17 | ~0 | ~+7 |

This table presents thermodynamic data for DNA duplexes, showing the destabilizing effect of a this compound (HO-dC) lesion compared to a standard C•G pair and a dC•dC mismatch. Data adapted from reference nih.gov.

Energetic Considerations for Lesion Unstacking and Recognition by DNA Glycosylases

The destabilization caused by 5-HO-dC provides a thermodynamic signature that can be exploited by the cellular DNA repair machinery, specifically by DNA glycosylases. nih.govnih.gov These enzymes are responsible for locating and excising damaged bases as the first step in the base excision repair (BER) pathway. DNA glycosylases function by flipping the damaged base out of the DNA helix and into an active site pocket. The significant local destabilization induced by the 5-HO-dC lesion lowers the energy barrier required for this base-flipping process. nih.govnih.gov While the lesion may not exist in a permanently extrahelical state, the energetic penalty to extrude it from the base stack is markedly reduced. nih.gov This lowered energy barrier could facilitate a thermodynamic-based mechanism for lesion detection, allowing the glycosylase to efficiently scan the DNA and identify sites of damage. nih.gov

Tautomeric Forms and Conformational Analysis

This compound can exist in different tautomeric forms, a property that is central to its mutagenic potential. The two primary forms are the amino tautomer and the imino tautomer. researchgate.netpnas.org Under normal physiological conditions, the amino form is predominant. However, the presence of the 5-hydroxy group increases the population of the minor imino tautomer by approximately 100-fold compared to unmodified cytosine. researchgate.net Spectroscopic methods, such as UV resonance Raman spectroscopy, have been employed to detect and quantify the presence of these tautomers. pnas.org

Amino Tautomer: This is the major form and is structurally analogous to cytosine, allowing it to form a standard Watson-Crick base pair with guanine.

Imino Tautomer: This minor form is structurally analogous to thymine. The repositioning of a proton from the exocyclic amino group to the ring nitrogen (N3) allows it to form a stable base pair with adenine, which is the likely source of C→T transition mutations caused by this lesion. researchgate.net

The equilibrium between these tautomers can be influenced by environmental factors such as pH. The 5-hydroxyl group can ionize near neutral pH, and this ionization could potentially lead to local destabilization of the DNA through electrostatic repulsion with the phosphate (B84403) backbone. nih.gov The existence of these distinct tautomeric forms provides a clear molecular explanation for the ambiguous pairing properties of 5-HO-dC during DNA replication. nih.gov

Identification and Frequency Estimation of the Imino Tautomer of this compound

The mutagenic potential of this compound (HO5dCyt) is intrinsically linked to its ability to exist in different tautomeric forms. While the amino tautomer is predominant, the less favored imino tautomer is crucial for its role in inducing mutations. The identification and quantification of this imino tautomer have been achieved through advanced spectroscopic techniques.

Researchers have successfully utilized UV resonance Raman (UVRR) spectroscopy to detect and estimate the prevalence of the imino tautomer of the anionic form of HO5dCyt. pnas.orgnih.govpnas.org This method allows for the identification of specific molecular vibrations that act as markers for different tautomeric structures. A distinguishing marker band for the carbonyl group of the imino tautomer has been identified at approximately 1658 cm-1. pnas.org The intensity of this band, particularly when enhanced at elevated temperatures (around 65°C), provides a means to estimate the population of the imino tautomer. nih.govpnas.org

Studies have shown that at a pH of 10.5, the UVRR temperature-difference spectrum clearly displays this diagnostic marker band. pnas.org Through these spectroscopic analyses, the frequency of the imino tautomer of HO5dCyt near physiological temperature and pH has been estimated to be in the range of approximately 0.3% to 0.7%. pnas.org This frequency is significantly higher, by at least 100-fold, than that of the naturally occurring 2'-deoxycytidine (B1670253) (dCyt). pnas.org The increased basicity of the N3 position, resulting from the electron-donating ionized 5-hydroxyl group, is a key factor contributing to this enhanced tendency to form the imino tautomer. pnas.org

Table 1: Spectroscopic and Frequency Data for this compound Tautomers

| Parameter | Value | Significance |

|---|---|---|

| Imino Tautomer Marker Band (UVRR) | ~1658 cm-1 | Diagnostic for the carbonyl bond of the imino tautomer. pnas.org |

| Estimated Frequency of Imino Tautomer | ≈0.3–0.7% | Represents the population of the mutagenic tautomer near physiological conditions. pnas.org |

| Comparison to 2'-deoxycytidine | At least 100-fold higher | Highlights the significantly increased propensity of HO5dCyt to exist in the imino form. pnas.org |

Correlation between Imino Tautomer Frequency and Mutagenic Enhancement

A strong correlation exists between the observed frequency of the imino tautomer of this compound and its potent mutagenic activity. The presence of the imino tautomer is a critical factor in the mechanism by which HO5dCyt induces C → T transition mutations during DNA replication. pnas.orgnih.govpnas.org When in its imino form, HO5dCyt can mispair with adenine (A), mimicking the pairing behavior of thymine (T).

The estimated frequency of the imino tautomer (≈0.3–0.7%) is notably consistent with the observed frequency of C → T transition mutations induced by this lesion, which is approximately 2.5%. pnas.org This alignment provides compelling evidence for the hypothesis that unfavored base tautomers are key intermediates in the mispairing events that lead to substitution mutations during DNA replication. pnas.orgnih.govpnas.org The significantly higher prevalence of the imino tautomer in HO5dCyt compared to normal deoxycytidine directly accounts for its enhanced mutagenic potential. pnas.org This makes it a powerful base analog transition mutagen, inducing C → T transitions at a frequency approximately 100 times greater than spontaneous transitions. nih.govpnas.org

The ability of the imino tautomer of HO5dCyt to pair with adenine is the molecular basis for its mutagenicity. researchgate.net This mispairing during DNA synthesis leads to the incorporation of an adenine opposite the lesion, and in subsequent rounds of replication, a thymine will be incorporated opposite the adenine, completing the C to T transition.

Mutagenic Potential and Dna Lesion Characteristics

Induction of Specific Substitution Mutations in DNA

5-Hydroxy-2'-deoxycytidine (5-OH-dC) is a product of oxidative damage to 2'-deoxycytidine (B1670253) in DNA. nih.gov Its presence can lead to specific substitution mutations during DNA replication. While some studies suggest that DNA polymerases can bypass this lesion without significant error, other research indicates a distinct, albeit modest, mutagenic potential. nih.gov In studies conducted in Escherichia coli, a single 5-OH-dC lesion in a viral genome resulted in a mutation frequency of 0.05%, which, while modest, was an order of magnitude above the background frequency of the unmodified control (0.003%). nih.gov

The primary mutagenic outcome associated with this compound is the induction of C → T (cytosine to thymine) transition mutations. nih.gov This specific mutational signature is a key characteristic of this lesion. The underlying mechanism is believed to involve the deamination of the oxidized cytosine, which alters its base-pairing properties. The initial oxidation of cytosine to 5-hydroxycytosine (B44430) can be followed by deamination to form 5-hydroxyuracil, a lesion that is strongly miscoding and pairs with adenine (B156593) instead of guanine during replication, ultimately resulting in a C → T transition. nih.gov Besides the predominant C → T transitions, a smaller number of C → G transversions have also been observed. nih.gov

Characterization as a Potential Promutagenic Lesion

This compound is considered a potential promutagenic lesion because its presence in a DNA template strand is prone to causing errors during replication, depending on the sequence context. nih.gov A promutagenic lesion is a modification to a DNA base that increases the frequency of mutations when the DNA is replicated. The compound itself is one of several major oxidative DNA damage products, formed when reactive oxygen species attack deoxycytidine. nih.gov The lesion is highly destabilizing to the DNA duplex, which may facilitate its recognition by DNA glycosylases for repair. nih.gov However, if not repaired before replication, it can lead to the mutations described above. Its deamination product, 5-hydroxy-2'-deoxyuridine (B1206715), is considered particularly significant in terms of the toxicity and mutagenicity that stem from the initial formation of 5-OH-dC. nih.gov

Capacity for Producing Interstrand Cross-Links in Double-Stranded DNA

Interstrand cross-links (ICLs) are a severe form of DNA damage where a covalent bond forms between the two opposite strands of the DNA double helix. wikipedia.org This type of lesion blocks essential cellular processes like replication and transcription. wikipedia.org While various endogenous and exogenous agents are known to cause ICLs, this is not a well-documented characteristic of this compound. The primary mutagenic effect of 5-OH-dC is related to mispairing during DNA replication, leading to substitution mutations. In contrast, other compounds, such as the modified pyrimidine (B1678525) 5-(hydroxymethyl)-2'-deoxycytidine, have been identified as capable of producing interstrand cross-links. caymanchem.com DNA radicals, such as the 5-(2′-deoxyuridinyl)methyl radical, are also known to form ICLs. nih.gov

Comparative Analysis with Other Oxidative DNA Damage Products (e.g., 8-oxoguanine)

To understand the biological significance of this compound, it is useful to compare it with 7,8-dihydro-8-oxoguanine (8-oxoguanine or 8-oxoG), one of the most common and well-studied products of oxidative DNA damage. nih.govnih.gov

Endogenous Levels : Studies have shown that the steady-state levels of 5-OH-dC in cellular DNA are significant and comparable to, or even higher than, those of 8-oxoG. nih.govnih.gov For instance, in freshly extracted rat tissues, the levels of 8-oxoG were generally somewhat lower than the levels of 5-OH-dC. nih.gov This suggests that 5-OH-dC is a prevalent form of endogenous oxidative damage.

Mutagenic Outcomes : The two lesions produce different types of mutations. As discussed, 5-OH-dC and its derivatives primarily lead to C → T transitions. nih.gov In contrast, 8-oxoG is a premutagenic lesion known for its propensity to mispair with deoxyadenosine during DNA replication. nih.gov This mispairing, if not repaired, results in G → T transversion mutations, which are a distinct mutational signature of 8-oxoG. nih.govmdpi.com

Mutation Frequency : While both are mutagenic, their potencies can differ. In one study, the mutation frequency of 8-oxoG was found to be 5.2% to 6.8%, significantly higher than the 0.05% frequency reported for 5-OH-dC under similar experimental conditions. nih.govnih.gov However, the deamination products of 5-OH-dC, such as 5-hydroxyuracil, are highly mutagenic, with mutation frequencies reported as high as 83%. nih.gov

**Table 1: Mutagenic Profile of Oxidized Cytosine Derivatives in *E. coli***

| Lesion | Mutation Frequency | Predominant Mutation |

|---|---|---|

| 5-Hydroxycytosine | 0.05% | C → T |

| 5-Hydroxyuracil | 83% | C → T |

| Uracil (B121893) Glycol | 80% | C → T |

| Unmodified Control | 0.003% | N/A |

Data sourced from studies on M13 viral genomes replicated in vivo. nih.gov

Table 2: Comparison of 5-OH-dC and 8-oxoG

| Characteristic | This compound (5-OH-dC) | 7,8-dihydro-8-oxoguanine (8-oxoG) |

|---|---|---|

| Primary Mutation | C → T transitions (via derivatives) nih.gov | G → T transversions nih.govmdpi.com |

| Endogenous Levels | Comparable to or higher than 8-oxoG nih.gov | One of the most common oxidative lesions nih.gov |

| Lesion Mutagenicity | Modest (0.05%) nih.gov | Potent (e.g., 5.2-6.8%) nih.gov |

| Formation | Oxidation of 2'-deoxycytidine nih.gov | Oxidation of 2'-deoxyguanosine (B1662781) nih.gov |

Advanced Synthetic Methodologies for 5 Hydroxy 2 Deoxycytidine and Its Analogs

Phosphoramidite (B1245037) Synthesis for Oligonucleotide Incorporation

The solid-phase synthesis of oligonucleotides relies on the use of phosphoramidite building blocks. biotage.combiomers.net The synthesis of the phosphoramidite of 5-Hydroxy-2'-deoxycytidine presents unique challenges due to the additional hydroxyl group on the nucleobase, which requires a strategic approach to protection and deprotection.

Development of Efficient and Practical Synthetic Routes for Phosphoramidites

The table below summarizes and compares different synthetic routes for this compound phosphoramidites, highlighting key parameters.

| Starting Material | Key Protecting Groups | Overall Yield (%) | Scale | Reference |

| Thymidine (dT) | 5-O-(2-Cyanoethyl), N⁴-Benzoyl | 39% | 5 g | nih.govmdpi.com |

| 2'-Deoxyuridine (B118206) | 5-O-(2-Cyanoethyl), N⁴-Benzoyl | 24% | Not specified | nih.gov |

| 5-Iodo-2'-deoxyuridine | 5-O-(TBDMS), N⁴-Benzoyl | 18% | Not specified | nih.govnih.gov |

| 5-Iodo-2'-deoxyuridine | 5-O-(TBDMS), 4-(Triazolyl) | 32% | Not specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

Strategies for Selective Protection of the 5-Hydroxyl Group during Synthesis

The selective protection of the 5-hydroxyl group on the cytosine base is a critical step to prevent unwanted side reactions during phosphitylation of the 3'-hydroxyl group of the deoxyribose sugar. nih.gov The choice of protecting group is crucial, as it must be stable throughout the synthesis and cleanly removable at the final deprotection stage without damaging the oligonucleotide. nih.gov

Several protecting groups have been employed for the 5-hydroxyl function:

2-Cyanoethyl (CE): This is a widely used protecting group for the 5-hydroxymethyl group and is featured in the most common commercially available phosphoramidite of this modified nucleoside. mdpi.com It offers good stability but requires specific conditions, such as elevated temperatures with concentrated ammonia (B1221849), for its removal from small molecules, a condition that is milder than the high temperatures used for oligonucleotide deprotection. mdpi.com

Acetyl (Ac): While used initially, the acetyl group proved problematic. nih.govnih.gov During the final ammonia deprotection step, it can lead to the formation of an amide byproduct through an SN2 reaction, complicating the purification of the final oligonucleotide. nih.govnih.gov Avoiding this side reaction requires a harsher, two-step deprotection involving strong base treatment (e.g., 0.1 M NaOH) followed by ammonolysis. nih.govnih.gov

tert-Butyldimethylsilyl (TBDMS): The TBDMS group has emerged as a superior alternative, particularly when synthesizing oligonucleotides with other base-labile modifications. nih.govnih.govcdnsciencepub.com The TBDMS ether is stable to the conditions of phosphoramidite chemistry and can be efficiently removed under mild conditions using fluoride (B91410) reagents (e.g., HF-pyridine or TBAF). nih.govrsc.org This compatibility allows for a "one-step" final deprotection procedure for the oligonucleotide, which is a significant advantage. nih.govnih.gov The synthesis of the TBDMS-protected phosphoramidite has been achieved starting from 5-iodo-2′-deoxyuridine. nih.govnih.gov

The selection of the protecting group for the exocyclic amino group of cytosine (N⁴) is also important. The benzoyl (Bz) group is commonly used for this purpose. nih.govbroadpharm.comjournalirjpac.com

Solid-Phase Synthesis of Oligonucleotides Containing this compound

The incorporation of this compound into DNA sequences is achieved using automated solid-phase synthesis based on phosphoramidite chemistry. biotage.combiomers.net The process follows a standard cycle of detritylation, coupling, capping, and oxidation. biotage.comatdbio.com

Detritylation: The acid-labile 5'-O-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside, exposing a free 5'-hydroxyl group. biomers.netumich.edu

Coupling: The protected this compound phosphoramidite is activated, typically by an activator like 5-(ethylthio)-1H-tetrazole, and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. atdbio.comoup.com Coupling efficiencies for modified phosphoramidites are critical for the synthesis of high-quality, full-length oligonucleotides. For phosphoramidites of 5-modified cytidines, coupling yields are generally high, often exceeding 95-98%. oup.comnih.gov

Capping: Any unreacted 5'-hydroxyl groups are acetylated using reagents like acetic anhydride (B1165640) to prevent the formation of deletion sequences in subsequent cycles. biotage.comatdbio.combiosearchtech.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution. biotage.com

After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (on the nucleobases, phosphate backbone, and the 5-hydroxyl group) are removed. biosearchtech.com For oligonucleotides synthesized with the TBDMS-protected phosphoramidite, a single treatment with aqueous ammonia is often sufficient to remove the base, phosphate, and 5-O-TBDMS protecting groups, simplifying the final workup. nih.govnih.gov

Triphosphate Synthesis for Biochemical and Enzymatic Studies

This compound 5'-triphosphate (5-OH-dCTP) is an essential substrate for enzymatic studies, such as those involving DNA polymerases and for use in techniques like PCR. mdpi.comcdnsciencepub.com Its synthesis requires efficient phosphorylation of the corresponding nucleoside.

P(V)-N Activation Strategies for High-Quality Triphosphate Preparation

A highly effective method for synthesizing nucleoside triphosphates involves a P(V)-N activation strategy. rsc.orgconsensus.app This approach has been successfully applied to the synthesis of 5-OH-dCTP and its analogs. mdpi.comrsc.org The strategy typically involves the reaction of a protected nucleoside 5'-phosphoropiperidate intermediate with pyrophosphate. mdpi.com The coupling is promoted by an activator, 4,5-dicyanoimidazole (B129182) (DCI), which leads to a highly efficient conversion to the triphosphate, often exceeding 95% as determined by ³¹P NMR. mdpi.com

An alternative, well-established "one-pot, three-step" approach is the Ludwig-Eckstein method. nih.govmdpi.commdpi.com This procedure starts with the nucleoside, which is first monophosphorylated (e.g., with POCl₃), then reacted with pyrophosphate to form a cyclic intermediate, which is subsequently hydrolyzed to yield the final triphosphate. nih.govnih.gov This method is known for generating fewer by-products compared to other routes. nih.gov

Optimization for Gram-Scale Synthesis of Nucleosides and Triphosphates

The demand for significant quantities of modified nucleosides and their triphosphates for extensive research has driven the optimization of synthetic routes for larger scales. rsc.orgrsc.orgburleylabs.co.uk A "one-pot, three-step" strategy has been described as a simple, reliable, and efficient method for the chemical synthesis of various 2'-deoxynucleoside-5'-O-triphosphates on a gram scale, yielding the final products in good yields (65-70%). nih.gov

Chemical Synthesis of Nucleoside Analogs and Derivatives

The chemical synthesis of nucleoside analogs is a cornerstone of medicinal chemistry and drug discovery, enabling the creation of novel compounds with therapeutic potential. mdpi.com These synthetic molecules, which are structurally similar to naturally occurring nucleosides, are pivotal in the development of antiviral and anticancer agents. nih.govmedscape.com General synthetic strategies often involve the modification of the nucleobase or the sugar moiety. A common approach for creating derivatives of 2'-deoxycytidine (B1670253) involves transformations at the C(5) position of the pyrimidine (B1678525) ring. For instance, procedures have been developed for the synthesis of 5-substituted N(4)-hydroxy-2'-deoxycytidines by first modifying the corresponding 2'-deoxyuridine precursors. nih.gov This multi-step process typically includes site-specific triazolation at the C(4) position, followed by hydroxylamination and deblocking to yield the desired N(4)-hydroxy-2'-deoxycytidine analog. nih.gov

Another key strategy involves the direct modification of a precursor like 5-iodo-2'-deoxyuridine to introduce various functional groups at the 5-position, which can then be converted to the corresponding deoxycytidine derivatives. researchgate.net The synthesis of this compound itself can be achieved in high yield through the bromination of the parent deoxynucleoside, 2'-deoxycytidine, followed by hydrolysis and dehydration. acs.orgacs.org This method provides an efficient route to this important oxidized pyrimidine. For incorporation into oligonucleotides for research, the synthesis requires selective protection of the base's 5-hydroxyl group over the hydroxyl groups of the deoxyribose sugar before creating the necessary phosphoramidite building block for solid-phase synthesis. nih.govacs.org

This compound as a Key Intermediate in Drug Development

Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks in the synthesis of active pharmaceutical ingredients (APIs). They are essential for optimizing the structure of lead compounds to improve efficacy, reduce toxicity, and streamline large-scale production. this compound serves as a significant intermediate in the development of new therapeutic agents, primarily due to its identity as a product of oxidative DNA damage. nih.govacs.org The presence of this lesion in DNA is associated with genomic instability and mutagenesis, linking it to various disease processes, including cancer. nih.gov

The structural and biological properties of this compound make it a valuable starting point for synthesizing novel nucleoside analogs for therapeutic evaluation. nih.gov By using it as an intermediate, researchers can create a variety of derivatives to probe biological systems or to develop drugs that can modulate the effects of DNA damage. The development of cytidine (B196190) analogs, such as Gemcitabine, as successful anticancer drugs underscores the therapeutic potential of this class of compounds. medscape.com The synthesis of analogs, such as 5-substituted N(4)-hydroxy-2'-deoxycytidines, has been pursued to develop inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis and a target for cancer chemotherapy. nih.gov Similarly, analogs of 5-methoxymethyl-2'-deoxycytidine have been synthesized to create compounds with antiviral activity, demonstrating the versatility of the deoxycytidine scaffold in drug design. nih.gov

Preparation of Isotopically Enriched Pyrimidine Deoxynucleoside Oxidation Products for Research

Isotopically labeled compounds are indispensable tools in biomedical research, particularly for metabolic studies, isotope tracing, and as internal standards for mass spectrometry-based quantification. nih.govscripps.edu The synthesis of isotopically enriched versions of DNA damage products, including this compound, is essential for accurately studying their biological consequences and the cellular mechanisms of DNA repair. nih.govnih.gov

Improved and convenient synthetic protocols have been developed to produce this compound and other pyrimidine deoxynucleosides labeled with stable isotopes such as ¹³C, ¹⁵N, ²H (deuterium), and ¹⁸O. acs.orgacs.orgnih.gov A common strategy begins with a labeled precursor, such as 2'-deoxy-[2''-²H; 1,3-¹⁵N₂]uridine, which is then chemically converted to the desired products. acs.orgacs.org

The synthesis of labeled this compound typically involves a two-step process from labeled 2'-deoxycytidine. The labeled 2'-deoxycytidine is first generated from labeled 2'-deoxyuridine via a 4-triazole intermediate and subsequent ammonolysis with enriched ammonia (e.g., ¹⁵NH₃). acs.orgacs.org The resulting labeled 2'-deoxycytidine is then oxidized to yield the final 5-hydroxy derivative. This oxidation is achieved by bromination, followed by hydrolysis. acs.orgnih.gov For example, to introduce an ¹⁸O label at the 5-hydroxy position, the hydrolysis step is performed using bromine-saturated ¹⁸O-enriched water. acs.org These synthetic methods provide researchers with access to high-purity labeled compounds necessary for detailed investigations into the impact of oxidative DNA damage. nih.gov

Table 1: Examples of Isotopically Labeled Pyrimidine Deoxynucleosides and Precursors This table is interactive and can be sorted by clicking on the column headers.

| Labeled Product | Precursor(s) | Incorporated Isotope(s) | Synthetic Method Highlight | Reference |

|---|---|---|---|---|

| [1,3-¹⁵N₂]this compound | [1,3-¹⁵N₂]2'-Deoxyuridine, ¹⁵N-Ammonia | ¹⁵N | Conversion of labeled dU to labeled dC, followed by bromination and hydrolysis. | acs.org |

| [5-¹⁸O]this compound | 2'-Deoxycytidine, ¹⁸O-enriched water | ¹⁸O | Bromination followed by hydrolysis with bromine-saturated H₂¹⁸O. | acs.org |

| [2''-²H]this compound | [2''-²H]2'-Deoxyuridine | ²H (Deuterium) | Conversion of deuterated dU to deuterated dC, followed by oxidation. | acs.orgacs.org |

Analytical Techniques for the Detection and Quantification of 5 Hydroxy 2 Deoxycytidine

Chromatographic and Spectrometric Approaches for Molecular Analysis

The combination of chromatography for separation and spectrometry for detection provides the high selectivity and sensitivity required to analyze 5-OHdC, which is often present at low concentrations within a complex mixture of other nucleosides.

Mass Spectrometry (MS) for Quantification in Biological Samples

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the quantitative analysis of 5-OHdC and its related modified nucleosides. acs.orgnih.gov Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) operating in multiple reaction monitoring (MRM) mode is a frequently used method that offers exceptional selectivity and sensitivity. ucla.edu

In this approach, DNA is first enzymatically hydrolyzed into its constituent deoxynucleosides. The resulting mixture is then separated by LC, and the eluting compounds are ionized by ESI before entering the mass spectrometer. For 5-OHdC, the protonated molecule is selected and fragmented, and a specific fragment ion is monitored for quantification. This process minimizes interference from other co-eluting compounds. ucla.edu The most abundant fragment from the collisionally induced dissociation of protonated 5-hydroxy-2'-deoxycytidine corresponds to the protonated base, 5-hydroxycytosine (B44430), which is formed by the cleavage of the glycosidic bond. ucla.edu

This technique is sensitive enough to detect low levels of the compound, with limits of detection in the femtomole range, making it suitable for quantifying oxidative DNA damage in small biological samples. ucla.edu

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Method |

| This compound | 258.1 | 142.1 | LC-ESI-MS/MS-MRM |

| 2'-deoxycytidine (B1670253) (for comparison) | 228.1 | 112.1 | LC-ESI-MS/MS-MRM |

| 5-Methyl-2'-deoxycytidine (B118692) (related compound) | 242.1 | 126.1 | LC-ESI-MS/MS-MRM |

This table summarizes typical mass-to-charge ratios (m/z) used in LC-ESI-MS/MS-MRM experiments for the quantification of this compound and related nucleosides. Data sourced from Le et al. (2011). ucla.edu

Gas Chromatography/Mass Spectrometry (GC/MS) for Derivatized Samples

Gas chromatography/mass spectrometry (GC/MS) is another highly sensitive method for the quantification of 5-OHdC. tandfonline.com However, because nucleosides are non-volatile, they must first be chemically modified in a process called derivatization to increase their volatility for GC analysis. researchgate.netsigmaaldrich.com

A common derivatization method for 5-OHdC involves silylation, for instance, using N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). tandfonline.comtandfonline.com This reagent replaces active hydrogen atoms with trimethylsilyl (TMS) groups. An important aspect of this derivatization for pyrimidine (B1678525) deoxynucleosides like 5-OHdC is that the process often cleaves the deoxysugar, resulting in the analysis of the derivatized base, 5-hydroxycytosine. tandfonline.com

Recent advancements have led to milder, room-temperature derivatization procedures that avoid the high heat used in older methods, which could potentially cause artifactual oxidation of the sample. tandfonline.comtandfonline.com The derivatized sample is then injected into the GC, where it is separated from other components before being detected by the mass spectrometer. GC/MS provides excellent sensitivity and specificity, often utilizing selected-ion monitoring (SIM) to enhance quantitative accuracy. nih.gov

| Derivatized Base from 5-OHdC | Molecular Ion (m/z) | Major Fragment Ions (m/z) |

| Tris(trimethylsilyl)-5-hydroxycytosine | 343 | 328, 254, 240, 73 |

This table presents the mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of the trimethylsilyl derivative of 5-hydroxycytosine, the product analyzed by GC/MS after derivatization of this compound. Data sourced from Djuric et al. (1999). tandfonline.com

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-performance liquid chromatography (HPLC) is a cornerstone of nucleoside analysis and is essential for the separation of 5-OHdC from the complex mixture of unmodified and other modified nucleosides present in hydrolyzed DNA samples. nih.govle.ac.uk The most common mode used for this purpose is reversed-phase HPLC.

In a typical setup, an aqueous mobile phase, often with a small amount of an organic modifier like methanol or acetonitrile, is used with a nonpolar stationary phase, such as a C18 column. nih.gov This allows for the effective separation of the polar nucleosides. Following separation, detection is commonly achieved using an ultraviolet (UV) detector, as nucleosides absorb light in the UV spectrum. le.ac.uk However, for more sensitive and specific quantification, the HPLC system is frequently coupled to a mass spectrometer (LC-MS), as detailed previously. nih.gov

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)

Capillary electrophoresis (CE) is an analytical technique that separates molecules based on their size and charge in a narrow capillary under a high-voltage electric field. inflibnet.ac.in When combined with the highly sensitive detection method of laser-induced fluorescence (LIF), it becomes a powerful tool for analyzing DNA modifications. inflibnet.ac.inyorku.ca

Sensitive Quantification of Global 5-Hydroxymethyl-2'-deoxycytidine in DNA

While the primary focus is this compound, the CE-LIF technique has been notably validated for the sensitive quantification of the closely related epigenetic mark, 5-hydroxymethyl-2'-deoxycytidine (5-hmdC). nih.govtandfonline.com The methodology involves hydrolyzing DNA to its constituent mononucleotides, which are then labeled with a fluorescent dye.

The labeled nucleotides are injected into the capillary and separated by electrophoresis. A laser excites the fluorescent tags as they pass a detection window, and the emitted light is measured. tandfonline.com This method provides exceptional sensitivity, with limits of detection reaching the attomole (10⁻¹⁸ mole) level. nih.govtandfonline.com This allows for the analysis of global 5-hmdC levels from very small amounts of genomic DNA, typically around 1 microgram. nih.gov The high sensitivity of CE-LIF makes it an invaluable tool for studying subtle changes in DNA modifications in various biological and clinical samples. tandfonline.com

Advanced Spectroscopic Characterization Methods

Beyond quantification, advanced spectroscopic techniques are employed to understand the structural and thermodynamic consequences of incorporating 5-OHdC into DNA. These methods provide insights into how this lesion affects DNA stability and conformation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the three-dimensional structure of DNA duplexes containing 5-OHdC. nih.gov Studies using 1H-NMR have shown that the presence of a 5-OHdC paired with a guanine can be highly destabilizing to the DNA double helix. nih.govnih.gov NMR can reveal details about base pairing and stacking interactions, indicating that the lesion may increase the local flexibility of the DNA, which could be a recognition signal for DNA repair enzymes. nih.gov

UV Resonance Raman Spectroscopy for Tautomer Identification and Frequency Estimation

UV Resonance Raman (UVRR) spectroscopy is a powerful tool for identifying the tautomeric forms of nucleobases. pnas.org This technique has been instrumental in detecting and estimating the frequency of the less favored imino tautomer of this compound in its anionic state. pnas.orgnih.gov

Research has shown that an imino tautomer marker, a carbonyl band around 1650 cm⁻¹, is enhanced at approximately 65°C. pnas.org This observation is set against a spectrum of bands from the favored amino tautomer that remains otherwise stable. pnas.org The identification of this imino tautomer is significant as its presence is thought to contribute to the mutagenic properties of this compound.

The specific frequency of the carbonyl marker band for the imino tautomer is sensitive to environmental conditions. In H₂O at pH 10.5, the marker band appears at 1658 cm⁻¹, while in D₂O at pD 10.5, it shifts to 1652 cm⁻¹. pnas.org This shift provides evidence for the tautomeric form. The recovery of the original Raman spectrum after cooling the heated solution indicates that the species enhanced at higher temperatures is in equilibrium with the major amino tautomer. pnas.org

| Condition | Imino Tautomer Carbonyl Marker Band (cm⁻¹) |

|---|---|

| General | ~1650 |

| pH 10.5 (H₂O) | 1658 |

| pD 10.5 (D₂O) | 1652 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation